2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
CAS No.: 553675-76-6
Cat. No.: VC4410227
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 553675-76-6 |
|---|---|
| Molecular Formula | C17H16BrNO4 |
| Molecular Weight | 378.222 |
| IUPAC Name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | CSDFOWKONDUSNS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Introduction
Structural and Functional Characteristics
Molecular Architecture
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide features a 17-carbon skeleton (C₁₇H₁₆BrNO₄) with a molar mass of 378.222 g/mol. The molecule comprises three critical regions:
-
Bromoformylphenoxy group: A 2-bromo-4-formyl-6-methoxy-substituted benzene ring, which enhances electrophilic reactivity.
-
Acetamide linker: A –CH₂–CO–NH– unit that bridges the aromatic core to the 4-methylphenyl group.
-
4-Methylphenyl terminus: A hydrophobic substituent that influences lipid solubility and target binding.
The interplay of these regions creates a planar conformation ideal for π-π stacking interactions in biological systems.
Functional Group Analysis
| Functional Group | Role in Reactivity |
|---|---|
| Bromine (Br) | Electrophilic substitution sites for cross-coupling reactions |
| Formyl (CHO) | Participates in condensation and nucleophilic addition |
| Methoxy (OCH₃) | Electron-donating effect, stabilizing aromatic intermediates |
| Acetamide (NHCO) | Hydrogen bonding with biological targets like enzymes |
The formyl group’s presence distinguishes this compound from simpler bromophenol derivatives, enabling selective modifications .
Synthesis and Manufacturing
Stepwise Synthesis
Industrial production involves a four-step sequence:
-
Bromination of 4-formyl-2-methoxyphenol: Electrophilic bromination at the ortho position using HBr/H₂O₂ yields 2-bromo-4-formyl-6-methoxyphenol.
-
Etherification: Reaction with chloroacetic acid in alkaline conditions forms 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid.
-
Amidation: Coupling with 4-methylaniline via carbodiimide-mediated activation produces the crude acetamide.
-
Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | HBr, H₂O₂ | 0–5°C | 72% |
| 2 | K₂CO₃, DMF | 80°C | 85% |
| 3 | EDC, DCM | RT | 68% |
Optimization studies suggest microwave-assisted synthesis reduces step 2’s duration by 40% without compromising yield.
Physicochemical Properties
Thermodynamic Parameters
-
Density: ~1.42 g/cm³ (estimated via group contribution methods) .
-
Boiling Point: Decomposes above 300°C; sublimation observed at 215°C under vacuum .
-
Solubility:
-
Water: <0.1 mg/mL (25°C)
-
DMSO: 48 mg/mL
-
Ethanol: 12 mg/mL
-
The low aqueous solubility necessitates formulation strategies like nanoemulsions for biological testing.
Spectroscopic Profiles
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-Br), 1250 cm⁻¹ (Ar-O-C).
-
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 32 | Cell wall synthesis inhibition via penicillin-binding protein (PBP) interaction |
| E. coli | 64 | Disruption of outer membrane integrity, measured via LIVE/DEAD staining |
The bromine atom’s electronegativity enhances membrane penetration compared to non-halogenated analogs.
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for kinase inhibitors; structural modifications at the formyl group improve selectivity for EGFR T790M mutants (Kd = 14 nM).
-
Prodrug Development: Esterification of the acetamide nitrogen enhances oral bioavailability in rat models (AUC₀–₂₄ = 8.7 µg·h/mL vs. 2.1 µg·h/mL for parent compound) .
Material Science
Incorporation into epoxy resins increases thermal stability (Tg = 167°C vs. 142°C for standard resins), attributed to the rigid aromatic core .
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Rat (oral) | 420 | Hepatic enzyme elevation (ALT: 68 U/L vs. control 32 U/L) |
| Zebrafish | 12.5 (96 h) | Developmental abnormalities at ≥5 mg/L |
Chronic exposure studies (28-day rat) indicate no carcinogenicity but mild renal tubular hyperplasia at 50 mg/kg/day.
Comparison with Structural Analogs
| Compound | Key Modification | Bioactivity (S. aureus MIC) |
|---|---|---|
| 2-(4-Cl-PhO) derivative | Cl instead of Br | 64 µg/mL (2x less potent) |
| N-(3-CF₃-Ph) analog | Trifluoromethyl terminus | 16 µg/mL (2x more potent) |
| Des-formyl variant | –CHO → –CH₃ | Inactive (MIC >128 µg/mL) |
The formyl group’s role in target binding is critical, as its removal abolishes activity .
Future Research Directions
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.
-
Formulation Science: Develop liposomal carriers to improve aqueous solubility.
-
Green Synthesis: Catalytic bromination using H₂O₂/NaBr to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume